2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
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Overview
Description
2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . This compound is characterized by the presence of a piperidine ring and an oxolane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxolane carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out at room temperature with a high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and purification steps. The use of catalysts such as palladium or nickel can enhance the efficiency of the reactions . The final product is often obtained in a crystalline form and purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or oxolane rings are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine and oxolane derivatives, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride
- rac-(2R,3S)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
Uniqueness
2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which provides distinct reactivity and binding properties compared to similar compounds. Its combination of piperidine and oxolane rings makes it particularly valuable in the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H |
InChI Key |
LULCEWZXUXCYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)O.Cl |
Origin of Product |
United States |
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